Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate
Overview
Description
“Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 156276-22-1 . It has a molecular weight of 234.17 . The IUPAC name for this compound is methyl hydroxy [4- (trifluoromethyl)phenyl]acetate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for “Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate” is 1S/C10H9F3O3/c1-16-9 (15)8 (14)6-2-4-7 (5-3-6)10 (11,12)13/h2-5,8,14H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Trifluoromethyl groups, which are present in the compound, are often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate” is a powder at room temperature .Scientific Research Applications
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from compounds like “Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The exact procedures would depend on the specific derivative being synthesized and its intended application.
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application 2: DNA-Groove Binders
- Summary of the Application: Certain trifluoromethyl-β-diketones, which can potentially be synthesized from “Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate”, have been used to create DNA-groove binders . These binders can interact with DNA and have potential applications in cancer treatment .
- Methods of Application or Experimental Procedures: The synthesis of these DNA-groove binders involves a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones .
- Results or Outcomes: The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .
Application 3: Suzuki-Coupling Reactions
- Summary of the Application: 2-(Trifluoromethyl)phenylboronic acid, which can be synthesized from compounds like “Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate”, can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods of Application or Experimental Procedures: The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide .
- Results or Outcomes: This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Application 4: Medicament for Acute Migraine
- Summary of the Application: Ubrogepant, a medicament used for acute migraine with or without visual disturbances, can be synthesized from trifluoromethyl compounds .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b .
- Results or Outcomes: Ubrogepant is approved by the FDA for the treatment of acute migraine .
Application 5: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from compounds like “Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The exact procedures would depend on the specific derivative being synthesized and its intended application.
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application 6: FDA-Approved Drugs
- Summary of the Application: Trifluoromethyl (TFM, -CF 3 )-group-containing drugs have been approved by the FDA for the last 20 years . This includes drugs for various diseases and disorders .
- Methods of Application or Experimental Procedures: The synthesis of these drugs involves various chemical reactions . The exact procedures would depend on the specific drug being synthesized and its intended application.
- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5,8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJYNPYCDNKTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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